molecular formula C11H11N3O B13107391 8-Methoxyquinoline-2-carboximidamide

8-Methoxyquinoline-2-carboximidamide

Cat. No.: B13107391
M. Wt: 201.22 g/mol
InChI Key: NEURUAXTIFULEI-UHFFFAOYSA-N
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Description

8-Methoxyquinoline-2-carboximidamide: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the methoxy group at the 8th position and the carboximidamide group at the 2nd position makes this compound unique and potentially useful in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinoline-2-carboximidamide typically involves the functionalization of quinoline derivatives. One common method is the reaction of 8-methoxyquinoline with appropriate reagents to introduce the carboximidamide group at the 2nd position. This can be achieved through a series of steps involving nitration, reduction, and subsequent functional group transformations .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyquinoline-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

Chemistry: 8-Methoxyquinoline-2-carboximidamide is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs for treating infections and cancer. Its ability to interact with biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 8-Methoxyquinoline-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the disruption of cellular pathways involved in cell proliferation .

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.

    8-Methoxyquinoline: Similar structure but lacks the carboximidamide group.

    Quinoline-2-carboximidamide: Lacks the methoxy group at the 8th position.

Uniqueness: 8-Methoxyquinoline-2-carboximidamide is unique due to the presence of both the methoxy group at the 8th position and the carboximidamide group at the 2nd position. This combination of functional groups enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

8-methoxyquinoline-2-carboximidamide

InChI

InChI=1S/C11H11N3O/c1-15-9-4-2-3-7-5-6-8(11(12)13)14-10(7)9/h2-6H,1H3,(H3,12,13)

InChI Key

NEURUAXTIFULEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C(=N)N

Origin of Product

United States

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